molecular formula C11H17NS B15272306 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine

Katalognummer: B15272306
Molekulargewicht: 195.33 g/mol
InChI-Schlüssel: SNDRISGOBKFHLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is a heterocyclic compound that features a thieno[3,2-C]pyridine core with a tert-butyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tert-butyl-substituted pyridine and thiophene derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications where such properties are desired .

Eigenschaften

Molekularformel

C11H17NS

Molekulargewicht

195.33 g/mol

IUPAC-Name

4-tert-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NS/c1-11(2,3)10-8-5-7-13-9(8)4-6-12-10/h5,7,10,12H,4,6H2,1-3H3

InChI-Schlüssel

SNDRISGOBKFHLY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1C2=C(CCN1)SC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.